n-Nitroso-methanamine sodium salt
Description
Historical Trajectories in Nitrosamine (B1359907) Chemistry Research
The study of N-nitrosamines dates back over a century, but it was in the mid-20th century that research into this class of compounds intensified significantly. A pivotal moment came in 1956 when John Barnes and Peter Magee discovered that dimethylnitrosamine induced liver tumors in rats. This discovery marked the beginning of extensive investigation into the carcinogenic properties of N-nitrosamines. nih.gov Subsequent research has shown that a large percentage of the hundreds of N-nitrosamines tested exhibit carcinogenic effects across various animal species. nih.gov
Historically, research has focused on the formation of N-nitrosamines from the reaction of secondary or tertiary amines with nitrosating agents, such as sodium nitrite (B80452), particularly under acidic conditions. rsc.orgnih.gov This reaction was found to be relevant not only in industrial settings but also in certain foods and even within the human stomach. rsc.org The presence of N-nitrosamines in cured meats, tobacco smoke, and some industrial products has been a significant area of study due to public health concerns. nih.gov
Foundational Principles of N-Nitroso Compounds in Chemical Transformations
N-nitroso compounds are characterized by the N-N=O functional group. The chemistry of these compounds is rich and varied, encompassing a range of reactions that make them useful intermediates in organic synthesis, despite the health concerns associated with many of them.
R₂NH + HNO₂ → R₂N-N=O + H₂O
The planarity of the C₂N₂O core is a key structural feature of nitrosamines, as confirmed by X-ray crystallography. nih.gov
N-nitrosamines can undergo various chemical transformations. For instance, they can be reduced to form hydrazines. nih.gov They are also known to be weakly electrophilic at the nitroso nitrogen and can react with organometallic reagents like Grignard and organolithium reagents. nih.gov Furthermore, the photolytic cleavage of the N-N bond upon UV irradiation is a known reaction of N-nitrosamines. nih.gov
From a toxicological perspective, the carcinogenicity of many N-nitrosamines is linked to their metabolic activation. This process often involves enzymatic α-hydroxylation by cytochrome P450 enzymes, leading to the formation of an unstable primary nitrosamine that can decompose to a diazonium ion. This diazonium ion is a potent alkylating agent capable of modifying DNA, which can lead to mutations and the initiation of cancer. nih.gov
Scholarly Avenues and Research Imperatives for n-Nitroso-methanamine Sodium Salt Studies
While specific research on this compound is not widely documented, its chemical nature suggests several potential avenues for investigation. As the sodium salt of N-nitrosodimethylamine (NDMA), it can be inferred that its reactivity would be related to that of its parent compound, a well-studied and potent carcinogen.
Future research could focus on the following areas:
Synthesis and Isolation: Developing and documenting a clear, high-yield synthesis and isolation protocol for this compound would be a fundamental first step. While the formation of NDMA is well-understood, the specific conditions required to form and isolate its sodium salt need to be explicitly detailed in scientific literature.
Chemical Reactivity: A thorough investigation into the reactivity of this compound would be valuable. This could include its use as a nucleophile or its stability under various conditions compared to its neutral counterpart, NDMA. Its potential as a reagent in organic synthesis, for example, in methylation reactions under basic conditions, warrants exploration.
Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (solubility, pKa of the conjugate acid) are essential for the unambiguous identification and characterization of this compound. This information is currently not readily available in comprehensive public databases.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | CH₃N₂NaO | PubChem nih.gov |
| PubChem CID | 131698858 | PubChem nih.gov |
Table 2: Related N-Nitroso Compounds and their Significance
| Compound Name | Chemical Formula | Key Research Findings |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂NNO | Potent carcinogen, extensively studied for its toxicological properties and formation in various matrices. nih.gov |
| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂NNO | Another well-known carcinogenic N-nitrosamine found in food and other environmental sources. |
| N-Nitrosopyrrolidine (NPYR) | C₄H₈N₂O | Found in cooked bacon and other cured meat products. |
| N-Nitrosopiperidine (NPIP) | C₅H₁₀N₂O | Identified in tobacco smoke and certain food items. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;methyl(nitroso)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.Na/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAARESBEWBRTO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]N=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N2NaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.037 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of N Nitroso Methanamine Sodium Salt Formation Pathways
Chemical Precursors and Reaction Conditions Governing Formation
The synthesis of n-Nitroso-methanamine sodium salt is fundamentally governed by the interaction between a methanamine precursor and a suitable nitrosating agent under controlled reaction conditions. The formation of the sodium salt implies that the reaction environment is either neutral or alkaline, allowing for the deprotonation of the resulting N-nitrosamine.
Role of Nitrosating Agents in this compound Synthesis
The nitrosation of methanamine is initiated by a nitrosating agent, which serves as a source of the nitrosonium ion (NO⁺) or a related electrophilic species. wikipedia.org The most common precursor to these agents is sodium nitrite (B80452) (NaNO₂), particularly in aqueous acidic solutions where it forms nitrous acid (HNO₂). wikipedia.orgnih.gov
Nitrous acid itself can act as a nitrosating agent, but it typically exists in equilibrium with more potent species, the concentration of which is pH-dependent. nih.gov Key nitrosating agents derived from nitrite include:
Dinitrogen Trioxide (N₂O₃): Formed from the self-reaction of nitrous acid (2 HNO₂ ⇌ N₂O₃ + H₂O), N₂O₃ is a powerful nitrosating agent, especially in less acidic or non-aqueous environments. nih.govnih.gov The reaction rate is often proportional to the square of the nitrite concentration, indicating N₂O₃ is the active species. oup.com
Nitrosyl Halides (XNO): In the presence of halide ions like chloride, nitrosyl chloride (NOCl) can form, which is also a reactive nitrosating agent. nih.gov
Protonated Nitrous Acid (H₂NO₂⁺): Under strongly acidic conditions, nitrous acid can be protonated to form a highly electrophilic species that can directly nitrosate the amine. dtu.dk
The choice of nitrosating agent and the reaction conditions, particularly pH, are critical in controlling the rate and yield of n-Nitroso-methanamine formation. For the formation of the sodium salt, conditions that allow for the generation of a nitrosating agent while maintaining a pH suitable for deprotonation are necessary. This can be achieved, for example, by using N₂O₃ in an organic solvent or by carefully controlling the pH in an aqueous system. nih.gov
Influence of Amine Structures and Counterions on Nitrosation Kinetics
The structure of the amine precursor is a primary determinant of nitrosation kinetics. Generally, the reactivity order for amine nitrosation is secondary > tertiary > primary amines for forming stable N-nitrosamines. acs.org
Primary Amines: Methanamine, as a primary amine, reacts with nitrosating agents to form a primary N-nitrosamine. These compounds are characteristically unstable and can rapidly decompose to form a diazonium ion, which then typically evolves nitrogen gas. nih.govusp.org However, under specific conditions, the primary nitrosamine (B1359907) can be trapped or stabilized, for instance, as a salt. The formation of a secondary amine, which could then form a more stable nitrosamine, is considered unlikely unless there are very high concentrations of the primary amine. ccsnorway.com
Basicity and Nucleophilicity: The rate of nitrosation is influenced by the basicity (pKa) of the amine. The reaction involves a nucleophilic attack by the unprotonated amine on the electrophilic nitrosating agent. nih.gov Therefore, the reaction rate is dependent on the concentration of the free amine. A delicate balance of pH is required; acidic conditions favor the formation of the active nitrosating species from nitrite, but also lead to protonation of the amine, rendering it non-nucleophilic. nih.gov This interplay results in a maximum reaction rate typically observed in a pH range of 2.5-4 for many amines. usp.org
Counterions: The presence of counterions, such as sodium (Na⁺), is central to the formation of the final salt product. The sodium ion itself does not directly participate in the nitrosation step but is crucial in the subsequent acid-base chemistry. In non-aqueous systems or under basic conditions, the N-H proton of the newly formed n-Nitroso-methanamine becomes acidic enough to be removed by a base (like sodium hydroxide or sodium methoxide), yielding the sodium salt.
Catalytic Effects in this compound Formation
Several species can catalyze the nitrosation of amines, potentially accelerating the formation of n-Nitroso-methanamine even under conditions that are typically unfavorable, such as neutral pH.
Carbonyl Compounds: Aldehydes, particularly formaldehyde (B43269), have been shown to significantly enhance the rate of N-nitrosamine formation at neutral pH. nih.govacs.org The proposed mechanism involves the reaction of the amine (methanamine) with formaldehyde to form an iminium ion intermediate. This iminium ion is highly reactive towards nucleophiles like nitrite, leading to the formation of the N-nitrosamine. nih.gov This catalytic pathway can increase the formation rate by a factor of 5 to 152 for various secondary amines. acs.org
Nucleophilic Catalysis: Certain nucleophiles can accelerate nitrosation by reacting with nitrous acid to form more potent nitrosating agents. researchgate.net These catalysts (X⁻) react with nitrous acid to form an ONX intermediate, which then efficiently transfers the nitroso group to the amine. The effectiveness of these catalysts generally increases in the order: chloride < bromide < thiocyanate (B1210189) < thiourea. wikipedia.orgresearchgate.net
Carbon Dioxide: The role of carbon dioxide is complex; it can act as either a catalyst or an inhibitor depending on the specific nitrosating agent. For weaker agents like nitrite (NO₂⁻), CO₂ can act as a catalyst. Conversely, for stronger agents like N₂O₃, it can be an inhibitor. acs.org
Reaction Kinetics and Thermodynamic Profiles of Nitrosation
The formation of this compound is governed by both the rate at which the reaction proceeds (kinetics) and the position of chemical equilibrium (thermodynamics).
Quantitative Rate Studies of this compound Generation
The rate of N-nitrosamine formation is highly dependent on several factors, including the concentrations of the amine and the nitrosating agent, pH, and temperature. For the nitrosation of many amines by aqueous nitrite, the reaction kinetics are often described by the following rate law:
Rate = k * [Amine] * [Nitrite]²
This second-order dependence on nitrite concentration suggests that the key nitrosating agent is dinitrogen trioxide (N₂O₃), which is formed from two molecules of nitrous acid. oup.com
Table 1: Factors Influencing Nitrosation Reaction Rates
| Factor | Effect on Reaction Rate | Rationale |
| pH | Optimal rate typically between pH 2.5-4. usp.org | Balances the concentration of the active nitrosating agent (favored by low pH) and the unprotonated, nucleophilic amine (favored by high pH). nih.gov |
| Amine Structure | Secondary amines are generally most reactive. acs.org | Primary nitrosamines are often unstable. nih.gov Tertiary amines react via a slower dealkylation mechanism. researchgate.net |
| Nitrosating Agent | Rate depends on the agent's electrophilicity (e.g., N₂O₃ > HNO₂). | More electrophilic agents react faster with the nucleophilic amine. nih.gov |
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |
| Catalysts | Carbonyls (e.g., formaldehyde) or nucleophiles (e.g., thiocyanate) can significantly increase the rate. wikipedia.orgnih.gov | Catalysts can open alternative, lower-energy reaction pathways or form more potent nitrosating intermediates. nih.govresearchgate.net |
Second-order rate constants for the reaction between N₂O₃ and various secondary amines are typically very high, in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. nih.gov Computational studies also indicate that the activation energies for the nitrosation of secondary amines are relatively low, suggesting the reaction is likely to occur if the reactants are present. researchgate.net
Equilibrium Analysis of Precursor-Product Systems
The nitrosation of amines is a reversible reaction. The reverse reaction, known as denitrosation, involves the cleavage of the N-NO bond.
R₂N-NO + H⁺ ⇌ R₂NH + NO⁺
Denitrosation is favored under acidic conditions and can be accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea, which act to trap the nitrosonium ion (NO⁺). nih.gov
In Acidic Solution: The equilibrium can be shifted towards the amine precursor, especially with nucleophiles present. nih.gov
In Neutral or Basic Solution: The nitrosamine product is generally more stable. The formation of the this compound, in particular, represents a thermodynamic sink. By deprotonating the nitrosamine, the equilibrium is strongly shifted towards the product side, effectively making the reaction irreversible under these conditions.
The formation of N-nitrosamines is generally a thermodynamically favorable process. For example, the standard enthalpy of formation (ΔfH°) for a simple nitrosamine like NH₂NO is known. anl.gov Quantum chemical computations have confirmed that the reactions leading to N-nitrosamines have negative free energy changes, supporting the spontaneity of their formation. nih.gov
Formation Mechanisms in Complex Chemical Matrices
The formation of N-nitrosamines, particularly N-Nitrosodimethylamine (NDMA), a compound of significant research interest due to its presence as a contaminant, occurs through complex reaction pathways in various chemical environments. The mechanisms are highly dependent on the specific matrix, the presence of precursor compounds, and the reacting agents.
Pathways in Aqueous Systems and Disinfection Byproducts
N-Nitrosodimethylamine (NDMA) is recognized as a disinfection byproduct (DBP) that can form during water and wastewater treatment processes, particularly those involving chloramination. epa.govresearchgate.netnih.gov Its formation in aqueous systems is a result of reactions between chemical disinfectants and organic nitrogen precursors present in the water.
The primary precursors for NDMA in these systems are secondary and tertiary amines, with dimethylamine (B145610) (DMA) being a frequently studied model precursor. acs.orgnih.gov The chloramination of water, which involves the use of monochloramine (NH₂Cl), is a major pathway for NDMA formation. nih.govresearchgate.net The reaction mechanism is understood to proceed through several key steps. One proposed pathway involves the slow formation of an intermediate, 1,1-dimethylhydrazine (UDMH), from the reaction of monochloramine with DMA. nih.govnih.gov This UDMH intermediate is then rapidly oxidized by another molecule of monochloramine to form NDMA. nih.govnih.gov Isotope labeling studies using ¹⁵N-labeled monochloramine have confirmed that one of the nitrogen atoms in the resulting NDMA molecule originates from the disinfectant. nih.gov
Aminyl radicals have been suggested as key intermediates in the NDMA formation mechanism, particularly during chloramination. acs.org The presence of molecular oxygen can react with these radical species to form N-peroxyl radicals, which are part of the pathway leading to NDMA. acs.org This is supported by findings that the formation of NDMA is completely inhibited in the presence of radical scavengers. acs.org
The table below summarizes molar yields of NDMA from the chloramination of different amine precursors.
| Precursor | Amine Type | Molar NDMA Yield (%) | Reference |
| Dimethylamine (DMA) | Secondary | 1.2–2.3 | acs.org |
| Ranitidine | Tertiary | >60 | acs.org |
| 4-(Trifluoromethyl)-N,N-dimethylaniline (TDMAP) | Tertiary | 15.8-18.4 | acs.org |
This table is interactive. Sort by clicking column headers.
Formation During Chemical Synthesis Processes
The formation of n-nitrosamines can occur both intentionally as a step in a planned synthesis and unintentionally as a process-related impurity, particularly in the manufacturing of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net The fundamental reaction involves a vulnerable secondary or tertiary amine reacting with a nitrosating agent. alentris.orgnih.gov
In deliberate chemical synthesis, nitrosamines can be produced by reacting an acid salt of a secondary amine, such as dimethylamine sulfate or hydrochloride, with sodium nitrite under acidic conditions. google.com The reaction temperature is typically controlled, for instance, between 50 and 80°C. google.com Following the nitrosation reaction, the mixture is neutralized with an alkali like sodium hydroxide. google.com
More significantly, N-nitrosamines, including NDMA, have been identified as impurities in various pharmaceutical products. researchgate.net Their formation is often traced back to the specific reagents, solvents, and conditions used during API synthesis. acs.orgfreethinktech.com A common scenario involves the presence of secondary or tertiary amines (as starting materials, intermediates, or degradation products) and a nitrosating agent in the same process step. asianpubs.orgnih.gov
Common sources for this reaction include:
Nitrosating Agents: Sodium nitrite (NaNO₂) is a frequently implicated reagent, often used to quench excess reagents or under acidic conditions where it can form nitrous acid (HNO₂), a potent nitrosating species. alentris.orgasianpubs.org Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov
Amine Precursors: These can originate from various sources. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can degrade to form secondary amines (e.g., dimethylamine from DMF). asianpubs.org Reagents and catalysts, such as triethylamine, can also serve as precursors. asianpubs.org
The reaction conditions play a crucial role. The nitrosation of secondary amines is generally favored under acidic pH, which facilitates the formation of the active nitrosating agent. nih.gov
The following table lists common components in chemical synthesis that can lead to the formation of N-nitrosamines.
| Component Type | Examples | Role in Nitrosamine Formation | Reference |
| Amine Precursor (Solvent) | N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) | Can degrade to form secondary amines. | asianpubs.org |
| Amine Precursor (Reagent/Catalyst) | Triethylamine, Diisopropylethylamine | Can be a source of secondary or tertiary amines. | asianpubs.org |
| Nitrosating Agent | Sodium nitrite (NaNO₂), Nitrous Acid (HNO₂) | Provides the nitroso group for the reaction. | alentris.orgnih.gov |
This table is interactive. Sort by clicking column headers.
Intermediates and Side Reactions in Formation Processes
The formation of N-nitrosamines is a multi-step process that involves various reactive intermediates and can be accompanied by several side reactions, leading to a complex mixture of products. The specific intermediates and side products depend heavily on the reaction pathway.
In aqueous disinfection systems, the formation of NDMA from dimethylamine (DMA) and monochloramine is proposed to proceed via the crucial intermediate 1,1-dimethylhydrazine (UDMH). nih.govresearchgate.netnih.gov The initial reaction between DMA and monochloramine forms UDMH, which is then oxidized to NDMA. nih.gov This pathway is not exclusive, and parallel reactions can occur. A reversible chlorine transfer between monochloramine and DMA can happen alongside the UDMH formation. nih.gov
During the oxidation of UDMH, other products besides NDMA can be formed. These side products include dimethylcyanamide and dimethylformamide, indicating that the reaction pathway branches out from the UDMH intermediate. researchgate.netnih.gov
In broader organic chemistry contexts, the reactivity of nitrosamines themselves can lead to various transformations. Under acidic conditions, N-nitrosamines can be protonated on the oxygen atom, forming a hydroxydiazenium salt. nih.gov This species is more stable than the N-protonated isomer, though the latter may be involved in reactions like acid-catalyzed denitrosation, which cleaves the N-N bond to regenerate the secondary amine. nih.gov
Nitrosamines can also undergo oxidation to form the corresponding nitramines. nih.gov This can be achieved using oxidizing agents such as peroxytrifluoroacetic acid. nih.gov Photolysis of nitrosamines in aqueous solutions can lead to a variety of degradation products, including methylamine (B109427), dimethylamine, nitrite, nitrate (B79036), formaldehyde, and formic acid. nih.gov In some cases, an amidoxime has been proposed as an intermediate during photolytic degradation. nih.govacs.org
The table below outlines key intermediates and common side products observed in N-nitrosamine formation and degradation pathways.
| Pathway | Key Intermediate(s) | Common Side/Secondary Products | Reference |
| Chloramination of DMA | 1,1-Dimethylhydrazine (UDMH) | Dimethylcyanamide, Dimethylformamide | researchgate.netnih.gov |
| Acid-Catalyzed Reaction | O-Protonated Nitrosamine (Hydroxydiazenium salt) | Secondary Amine (from denitrosation) | nih.gov |
| Oxidation | - | Nitramine | nih.gov |
| Photolysis in Water | Aminium radical, Imine | Methylamine, Formaldehyde, Formic Acid, Nitrite, Nitrate | nih.govacs.org |
This table is interactive. Sort by clicking column headers.
Advanced Reaction Chemistry and Transformation Pathways of N Nitroso Methanamine Sodium Salt
Photochemical Degradation Mechanisms
The interaction of n-Nitroso-methanamine with light, particularly in the ultraviolet (UV) spectrum, is a primary driver of its degradation in the environment. This process involves intricate pathways, the formation of transient chemical species, and is influenced by various environmental factors.
UV-Induced Photolysis Pathways and Quantum Yield Studies
The photolysis of n-Nitroso-methanamine is initiated by the absorption of UV radiation, leading to the excitation of the molecule. The compound exhibits strong absorbance in the UV range, with a primary peak around 227-230 nm (a π → π* transition) and a weaker absorption band around 330-340 nm (an n → π* transition). acs.orgmdpi.compacewater.com The latter allows for degradation under natural sunlight. acs.org Upon absorption of a photon, the crucial step is the homolytic cleavage of the nitrogen-nitrogen (N-N) bond, which is considered the most susceptible bond to breakage under UV irradiation. mdpi.commdpi.comresearchgate.netnih.gov
Quantum yield (Φ), a measure of the efficiency of a photochemical process, is a critical parameter in understanding photolysis. For n-Nitroso-methanamine, the quantum yield is significantly influenced by the solution's pH and the presence of dissolved oxygen.
Under neutral pH conditions (pH 7), the quantum yield for photolysis at 253.7 nm is approximately 0.24. mdpi.com Other studies report values around 0.3 at neutral pH. acs.orgacs.org
In simulated solar conditions, a quantum yield of 0.41 has been determined. acs.orgnih.govacs.org
The quantum yield is relatively constant between pH 2 and 8 but decreases sharply at pH values above 9. acs.orgacs.org
The presence of dissolved oxygen has been shown to increase the quantum yield, suggesting an oxidative pathway involving the photo-excited molecule. acs.orgnih.gov
Studies have compared the effectiveness of different UV wavelengths, finding that 222-nm excimer lamps and filtered medium-pressure mercury lamps can achieve significantly higher degradation efficiencies compared to conventional 254-nm low-pressure lamps. nih.gov
Table 1: Quantum Yields (Φ) for n-Nitroso-methanamine Photolysis Under Various Conditions
| Condition | Wavelength | Quantum Yield (Φ) | Reference(s) |
| Neutral pH | 253.7 nm | ~0.24 - 0.3 | acs.orgmdpi.comacs.org |
| Simulated Sunlight | Solar Simulator | 0.41 | acs.orgnih.govacs.org |
| pH > 9 | 253.7 nm | < 0.1 | acs.org |
| O₂ Saturated | 253.7 nm | Increased vs. N₂ | acs.orgnih.gov |
Identification of Transient Species and Photoproducts
The cleavage of the N-N bond during photolysis results in the formation of highly reactive transient species. The primary intermediates are the aminium radical ([(CH₃)₂•N(+)H]) and nitric oxide (•NO). mdpi.compacewater.com
The subsequent reactions of these transient species, influenced by environmental conditions like pH and the presence of oxygen, lead to a variety of stable photoproducts.
In Oxygenated Waters: A key pathway involves the direct oxidation of the photoexcited n-Nitroso-methanamine by dissolved oxygen, a mechanism supported by the detection of superoxide (B77818) radicals (•O₂⁻). acs.orgnih.gov This pathway promotes the formation of methylamine (B109427) and nitrate (B79036). acs.orgnih.gov The reaction between nitric oxide (•NO) and superoxide radicals can also form peroxynitrite (ONOO⁻). mdpi.com
In Anoxic Waters: Under nitrogen-saturated conditions, particularly in the neutral pH range, N-Methylformamide has been identified as a novel photoproduct. acs.orgnih.gov
Major quantified photoproducts from the degradation of n-Nitroso-methanamine include dimethylamine (B145610), methylamine, nitrite (B80452), nitrate, and formate. nih.govacs.orgnih.gov
Table 2: Major Photoproducts of n-Nitroso-methanamine Degradation
| Photoproduct | Condition(s) Favoring Formation | Reference(s) |
| Dimethylamine | General photolysis product | nih.govacs.orgnih.gov |
| Methylamine | Oxygenated conditions | acs.orgnih.govnih.gov |
| Nitrite | General photolysis product | mdpi.comnih.govnih.gov |
| Nitrate | Oxygenated conditions | acs.orgnih.govnih.gov |
| Formate | Reported as a final product | mdpi.comnih.govacs.org |
| N-Methylformamide | Anoxic, neutral pH conditions | acs.orgnih.gov |
Environmental Photodegradation Kinetics in Aquatic Systems
In natural aquatic environments exposed to sunlight, photolysis is a dominant degradation process for n-Nitroso-methanamine. nih.govacs.org The degradation kinetics generally follow a pseudo-first-order model. mdpi.comresearchgate.net
The rate of photodegradation is rapid under direct sunlight. Studies using solar simulators to represent midday summer sun have reported half-lives as short as 16 minutes. acs.orgnih.govacs.org Even at lower levels of solar irradiation, aquatic photolysis is considered more significant than biodegradation. nih.govacs.org
However, the efficiency of this natural attenuation process can be hindered by water quality parameters. Dissolved organic carbon (DOC), commonly present in surface waters, can absorb sunlight and exert a "light screening" effect, which slows the photolysis rate of n-Nitroso-methanamine. nih.govacs.org Conversely, indirect photolysis, where other dissolved substances absorb light and produce reactive species that degrade the compound, has not been observed to be a significant pathway. nih.gov
Chemical Degradation Pathways (Non-Photochemical)
Beyond light-induced reactions, n-Nitroso-methanamine can be degraded through purely chemical pathways, including reactions with water (hydrolysis) and redox processes involving various chemical agents.
Hydrolytic Stability and Decomposition Mechanisms
In general, n-nitrosamines are relatively stable against hydrolysis under the mild pH and temperature conditions found in most natural waters. acs.org This stability means that in the absence of light or strong chemical reagents, the compound can persist. Studies on some nitrosamines have shown them to be resistant to hydrolytic degradation at pH levels of 4, 7, and 9. researchgate.net
However, the decomposition of some N-nitroso compounds can be catalyzed by acid. nih.gov This proposed mechanism involves the protonation of the molecule, followed by a nucleophilic attack from a water molecule. This leads to the formation of a tetrahedral intermediate which can then decompose, often yielding a reactive diazonium ion. nih.gov For n-Nitroso-methanamine, significant hydrolytic degradation is not considered a primary fate pathway under typical environmental conditions.
Redox Chemistry and Reactions with Chemical Reductants/Oxidants
The redox chemistry of n-Nitroso-methanamine is a critical aspect of its transformation, particularly in water treatment contexts.
Oxidative Degradation: The reaction of n-Nitroso-methanamine with powerful oxidants like the hydroxyl radical (•OH) is extremely rapid, with determined rate constants in the order of 10⁸ M⁻¹s⁻¹. nih.govacs.org This makes advanced oxidation processes (AOPs), such as the combination of ozone and hydrogen peroxide (O₃/H₂O₂), effective for its destruction, where the degradation is dominated by the reaction with •OH radicals. nih.gov In contrast, the direct reaction with molecular ozone is very slow. nih.govnih.gov Methylamine is a major product of this oxidative pathway. nih.gov Electrochemical oxidation using boron-doped diamond electrodes has also proven effective, mineralizing the compound to carbon dioxide, ammonium, and nitrate, via dimethylamine and methylamine intermediates. researchgate.net
Reductive Degradation: Advanced reduction processes (ARPs), such as the UV/sulfite system, offer an alternative degradation route. mdpi.com This process is significantly more efficient than direct UV photolysis alone and relies on the generation of highly reactive reducing radicals like the hydrated electron. mdpi.com The reductive degradation is notably favored under alkaline conditions (pH 11) and is inhibited by the presence of dissolved oxygen, which scavenges the reducing radicals. mdpi.com The initial products are dimethylamine and nitrite, which are subsequently decomposed into formate, ammonia, and nitrogen. mdpi.com Other chemical reductants, like sodium hydrosulfite, are known to reduce N-nitroso compounds to their corresponding hydrazines. umich.edu
Table 3: Rate Constants for Key Redox Reactions of n-Nitroso-methanamine (NDMA)
| Reactant | Rate Constant (k) | Condition(s) | Reference(s) |
| Hydroxyl Radical (•OH) | (4.3-4.5) x 10⁸ M⁻¹s⁻¹ | Aqueous solution | pacewater.comnih.gov |
| Ozone (O₃) | 0.052 M⁻¹s⁻¹ | Aqueous solution | nih.gov |
Acid-Catalyzed Denitrosation Reactions and Mechanisms
The denitrosation of nitrosamines under acidic conditions is a well-documented reaction that results in the cleavage of the N-N bond, yielding a secondary amine and a nitrosating agent. nih.gov The generally accepted mechanism for this decomposition begins with the protonation of the nitrosamine (B1359907). nih.gov The N-protonated intermediate, although not directly observed, is believed to be a kinetically relevant species at low pH (1-2). nih.gov This protonated species is then susceptible to attack by a nucleophile, which facilitates the cleavage of the N-NO bond. nih.gov
This protolytic denitrosation process can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate (B1210189), and thiourea. nih.gov For certain nitrosamines, like N-methyl-N-nitrosoaniline (NMNA) and N-nitrosodiphenylamine (NDA), the reaction is reversible unless a "trap" is added to remove the nitrosyl species (e.g., nitrosyl chloride) that is formed. rsc.org
Kinetic studies on similar nitrosamines in ethanolic hydrogen chloride reveal a rate law of: rate = k₂[Nitrosamine][HCl]. rsc.org The results from these studies, including significant kinetic deuterium (B1214612) solvent isotope effects, suggest that the rate-determining step is the initial proton transfer to the nitrosamine. rsc.org This contrasts with the mechanism in aqueous solutions, where nucleophilic catalysis becomes more significant. rsc.org Furthermore, in dilute acidic environments, some nitrosamines can directly transfer the nitroso group to other amines in a process known as transnitrosation, without the intermediate formation of nitrous acid. rsc.org
Biotransformation and Environmental Fate in Model Systems (Mechanistic)
The transformation of nitrosamines in biological and environmental systems is a critical aspect of their fate. Mechanistic studies, primarily using NDMA as a model compound, have elucidated complex pathways involving microbial enzymes and reactions in environmental compartments like soil and water.
The microbial degradation of nitrosamines is predominantly an enzymatic process catalyzed by monooxygenases. nih.gov The rate-limiting step in the metabolic activation of nitrosamines to mutagens is often a single enzymatic reaction catalyzed by cytochrome P-450-dependent mixed-function oxidases found in microsomal cell fractions. nih.gov Studies with reconstituted systems have confirmed that the denitrosation reaction requires both cytochrome P-450 and NADPH-cytochrome-P-450 reductase. researchwithrutgers.com
Several bacterial strains have been identified that can degrade NDMA, often through cometabolism where the degrading enzyme is induced by a primary substrate like propane (B168953) or methane (B114726). iwaponline.comnih.gov
Key bacterial enzymes and pathways include:
α-Hydroxylation: This is a primary activation pathway where cytochrome P-450 enzymes catalyze an initial hydroxylation at the α-carbon. asm.orgacs.org This creates a highly unstable α-hydroxynitrosamine intermediate that spontaneously decomposes. nih.gov
Denitrosation: An alternative pathway involves the direct cleavage of the nitroso group, which does not lead to the formation of a highly carcinogenic intermediate. nih.gov This route produces the parent amine and a nitrite ion. nih.govnih.gov
Oxidation: The bacterium Pseudomonas mendocina KR1 utilizes toluene-4-monooxygenase (T4MO) to oxidize NDMA to N-nitrodimethylamine (NTDMA), which is then further metabolized to N-nitromethylamine (NTMA) as a terminal product. nih.gov
Enzyme specificity is a crucial factor. For instance, bacteria expressing soluble methane monooxygenase (sMMO), propane monooxygenase (PMO), and certain toluene (B28343) monooxygenases have demonstrated the ability to degrade NDMA. nih.gov In contrast, the particulate form of methane monooxygenase (pMMO) and certain other monooxygenases were found to be incapable of NDMA degradation. nih.gov
| Bacterial Strain | Key Enzyme System | Primary Substrate (Inducer) | Reference |
|---|---|---|---|
| Methylosinus trichosporium OB3b | Soluble Methane Monooxygenase (sMMO) | Methane | nih.gov |
| Mycobacterium vaccae JOB-5 | Propane Monooxygenase (PMO) | Propane | nih.govpsu.edu |
| Rhodococcus ruber ENV425 | Propane Monooxygenase | Propane | iwaponline.comnih.gov |
| Pseudomonas mendocina KR1 | Toluene-4-monooxygenase (T4MO) | Toluene | nih.govnih.gov |
| Ralstonia pickettii PKO1 | Toluene-4-monooxygenase | Toluene | nih.gov |
In environmental systems, the transformation of nitrosamines is influenced by both biological and abiotic factors.
Soil: In soil environments, NDMA has been shown to disappear rapidly. nih.gov The primary mechanisms for this removal are microbial degradation and volatilization (the process of turning from a liquid or solid into a vapor). nih.gov The potential for nitrosamines to leach into groundwater is generally considered low under typical irrigation conditions. nih.gov However, the risk of leaching increases significantly in soils with high hydraulic conductivity (i.e., water passes through it easily), low adsorption constants for the nitrosamine, and under conditions of high-intensity irrigation. nih.gov
The end products of microbial nitrosamine degradation vary depending on the specific microorganism and the metabolic pathway employed.
Several studies have identified common metabolites from the breakdown of NDMA. A frequent outcome of bacterial degradation is the conversion of the nitrosamine to its corresponding parent amine and a nitrite ion. nih.govnih.gov In some cases, unidentified volatile metabolites have also been detected. nih.govnih.gov
More detailed analyses of specific bacterial strains have revealed a wider range of byproducts. For example, the degradation of NDMA by Rhodococcus ruber ENV425, after being grown on propane, produces a variety of metabolites including nitric oxide (NO), methylamine (MA), dimethylamine (DMA), nitrate (NO₃⁻), nitrite (NO₂⁻), formaldehyde (B43269), and formate. asm.org This pathway differs significantly from that of Pseudomonas mendocina KR1, which degrades NDMA primarily to N-nitrodimethylamine (NTDMA) and N-nitromethylamine (NTMA). nih.gov The photolysis of NDMA in aqueous solutions also yields a range of products, including methylamine, dimethylamine, nitrite, nitrate, formaldehyde, and formic acid. nih.gov
| Microorganism/Process | Substrate (Model Compound) | Identified Metabolites/Byproducts | Reference |
|---|---|---|---|
| Intestinal Bacteria (General) | N-Nitrosodimethylamine | Dimethylamine, Nitrite ion | nih.govnih.gov |
| Rhodococcus ruber ENV425 | N-Nitrosodimethylamine | Nitric oxide, Methylamine, Dimethylamine, Nitrate, Nitrite, Formaldehyde, Formate, CO₂ | asm.org |
| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine | N-nitrodimethylamine (NTDMA), N-nitromethylamine (NTMA), Formaldehyde | nih.gov |
| Photolysis (in aqueous solution) | N-Nitrosodimethylamine | Methylamine, Dimethylamine, Nitrite, Nitrate, Formaldehyde, Formic acid | nih.gov |
Computational Chemistry and Theoretical Characterization of N Nitroso Methanamine Sodium Salt
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding are fundamental to understanding the stability and reactivity of n-Nitroso-methanamine sodium salt. Computational methods offer a powerful lens through which to examine these characteristics.
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules. While direct computational studies on this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of analogous N-nitrosamines, such as N-nitrosodimethylamine (NDMA).
DFT calculations are widely used to model the electronic structure and predict various properties of N-nitrosamines. capes.gov.brnih.gov These methods can accurately describe the geometric parameters, vibrational frequencies, and electronic distribution within the molecule. For instance, in related N-nitrosamines, the N-N bond exhibits significant double bond character, leading to a planar CαCαNNO moiety and a rotational barrier of approximately 23 kcal/mol. arxiv.org In the gas phase, the N-N and N-O bond lengths for NDMA are reported to be 1.344 Å and 1.235 Å, respectively. arxiv.org In the solid state, intermolecular interactions can lead to a shortening of the N-N bond (1.320 Å) and a lengthening of the N-O bond (1.260 Å), indicating increased polar character. arxiv.org
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for examining electron correlation effects, which are crucial for accurately describing the energetics and reaction pathways of N-nitrosamines. researchgate.netnih.gov These methods have been employed to study the conformational preferences and tautomeric equilibria in related systems. nih.gov For example, calculations on N-nitroso N-thionitrosamine (NTA) at the MP2/6-311++G(d,p) level have been used to determine the relative stabilities of different tautomers. nih.gov
The presence of the sodium ion in this compound introduces an ionic interaction that significantly influences the electronic structure of the n-nitrosomethanamine anion. The negative charge is expected to be delocalized across the N-N-O fragment, and the sodium ion will interact electrostatically with this negatively charged region. DFT studies on other sodium salts of organic molecules have shown that the sodium ion can significantly alter the charge distribution and molecular orbital energies of the anion.
| Parameter | Gas Phase | Solid State | Source |
|---|---|---|---|
| N-N Bond Length | 1.344 | 1.320 | arxiv.org |
| N-O Bond Length | 1.235 | 1.260 | arxiv.org |
| Rotational Barrier (N-N bond) | ~23 | arxiv.org |
Conformational Analysis and Tautomerism
Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around the N-N bond and the orientation of the methyl group. Due to the partial double bond character of the N-N bond, rotation is restricted, leading to the possibility of stable E/Z isomers. nih.gov
Tautomerism is another important aspect to consider. The n-nitrosomethanamine anion could potentially exist in equilibrium with its tautomeric forms, such as a diazohydroxide-like species. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. Studies on related systems, like N-nitroso N-thionitrosamine, have shown that DFT and MP2 methods can effectively predict the most stable tautomer by comparing their relative energies. nih.gov For instance, in NTA, the N-nitroso N-thionitroso amine (TN) tautomer is found to be more stable than the 1-hydroxy 2-thionitroso diazene (B1210634) (HT) and 2-mercapto diazene (NM) tautomers. nih.gov The energy differences between tautomers can be influenced by factors such as resonance stabilization and π-electron delocalization. nih.gov The presence of the sodium counter-ion could also influence the tautomeric equilibrium by preferentially stabilizing one form over another.
| Tautomer Comparison | Theoretical Energy Gap (B3LYP/6-311++G(d,p)) | Source |
|---|---|---|
| TN vs. HT and NM | 12.3 and 26.6 | nih.gov |
Theoretical Prediction of Reactivity and Reaction Pathways
Computational modeling provides a powerful tool for predicting the reactivity of this compound and for mapping out potential reaction pathways for its formation and degradation.
Computational Modeling of Formation Mechanisms
The formation of N-nitrosamines often involves the nitrosation of secondary amines. nih.gov Computational studies on the formation of NDMA from precursors like unsymmetrical dimethylhydrazine (UDMH) have been performed using methods such as MP2. researchgate.net These studies indicate that the reaction can proceed through initial H-abstraction from the hydrazine, followed by oxidation. researchgate.net The formation of NDMA from trimethylamine (B31210) has also been investigated at the CBS-QB3 level of theory, suggesting a mechanism initiated by the formation of an iminium ion. nih.gov While the specific formation mechanism of this compound would depend on the starting materials, computational modeling could be used to explore various plausible pathways and identify the most energetically favorable routes.
Simulation of Degradation Processes and Transition States
The degradation of N-nitrosamines is a critical area of study. Computational chemistry can be used to simulate degradation processes, such as photolysis or reaction with radicals, and to identify the transition states involved. For NDMA, quantum mechanical calculations have been used to investigate its degradation pathways induced by UV photolysis and hydroxyl radicals. nih.gov These studies have identified key elementary reactions, such as H-atom abstraction and HO• addition, and have calculated the corresponding activation energies. nih.gov For example, the aqueous-phase free energies of activation for HO•-induced degradation of NDMA have been calculated to be in the range of 6.8 to 9.7 kcal/mol for different pathways. nih.gov
The degradation of this compound would likely proceed through similar intermediates and transition states. The presence of the sodium ion might influence the degradation kinetics by altering the electron density at the reactive sites. Theoretical calculations can pinpoint the structures of transition states, which are fleeting and difficult to observe experimentally, providing crucial information about the reaction mechanism. nih.gov
| Degradation Pathway | ΔGaq,calc act (kcal/mol) | Source |
|---|---|---|
| H atom abstraction from C-H bond | 9.7 | nih.gov |
| HO• addition to amine nitrogen | 6.8 | nih.gov |
| HO• addition to nitrosyl nitrogen | 9.6 | nih.gov |
Molecular Dynamics and Solvation Studies
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a solvent environment over time. For this compound, MD simulations could provide detailed insights into its solvation structure and dynamics in aqueous solution.
MD simulations can reveal how water molecules arrange themselves around the n-nitrosomethanamine anion and the sodium cation. It is expected that the negatively charged oxygen and nitrogen atoms of the anion would form hydrogen bonds with water molecules, while the sodium ion would be surrounded by a shell of coordinated water molecules. The strength and geometry of these interactions can be quantified through radial distribution functions and coordination number calculations.
Interaction with Solvent Environments
The interaction of a solute with its surrounding solvent is a critical factor governing its chemical behavior, including its reactivity and stability. Computational methods, particularly DFT calculations combined with continuum solvent models or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework, are powerful tools for investigating these interactions. nih.govresearchgate.netwikipedia.orgnih.govresearchgate.net
Studies on related N-nitrosamines, such as dimethyl-N-nitrosamine and diethyl-N-nitrosamine, have demonstrated the significant influence of solvent polarity and hydrogen-bonding capabilities on their spectroscopic properties. uw.edu.plnih.govresearchgate.net For instance, DFT calculations have shown that increasing solvent polarity leads to a deshielding effect on the amino-type nitrogen atoms while causing an enhanced shielding of the nitroso nitrogen atoms. nih.gov These studies highlight that the prime acceptor site for hydrogen bonding is the oxygen atom of the nitroso group. nih.gov
A systematic computational study on this compound would likely involve calculating its solvation free energy in a variety of solvents, from nonpolar to polar protic and aprotic environments. nih.govmdpi.comarxiv.org Such calculations would provide quantitative data on its solubility and partitioning behavior. Molecular dynamics simulations could further offer a dynamic picture of the solvation shell, revealing details about the coordination of solvent molecules around the sodium cation and the nitrosamine (B1359907) anion. However, specific data tables detailing parameters such as interaction energies, radial distribution functions, and coordination numbers for this compound in different solvents are not available in the reviewed literature.
Simulation of Interactions with Model Biological Interfaces (in vitro)
Understanding how a molecule interacts with biological membranes is crucial for assessing its potential biological activity and transport properties. Molecular dynamics simulations are the primary computational tool for studying these interactions, often employing a model lipid bilayer, such as one composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), to mimic a cell membrane. nih.gov
Research on the interaction of other sodium salts, like those of medium-chain fatty acids, with lipid bilayers has shown that these compounds can incorporate into the membrane and induce changes in its properties in a concentration-dependent manner. nih.gov These studies investigate parameters such as the area per lipid, membrane thickness, and the potential for the molecules to flip-flop between the lipid leaflets. nih.gov Similar simulations for this compound would involve placing the salt in an aqueous environment on one or both sides of a pre-equilibrated lipid bilayer and simulating the system for an extended period.
Analysis of such a simulation would focus on the propensity of the n-Nitroso-methanamine anion and the sodium cation to adsorb onto the membrane surface, penetrate into the hydrophobic core, or translocate across the bilayer. Key data would include the free energy profile of the molecule as a function of its distance from the center of the bilayer, changes in lipid ordering, and the specific interactions formed between the salt and the lipid headgroups or tails. Despite the potential insights from such a study, no published research containing this type of simulation or corresponding data for this compound could be located.
Advanced Analytical Methodologies for N Nitroso Methanamine Sodium Salt Research
Chromatographic Separation Techniques Development
Chromatographic techniques are fundamental to the separation and analysis of n-Nitroso-methanamine from complex matrices. The development of high-resolution and sensitive chromatographic methods is crucial for obtaining reliable and accurate research data.
High-Resolution Liquid Chromatography–Mass Spectrometry (LC-MS)
High-resolution liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of a wide range of nitrosamines, including the n-Nitroso-methanamine anion. lcms.czresolvemass.ca This technique offers high selectivity and sensitivity, making it suitable for detecting trace levels of the compound in various samples. sigmaaldrich.comthermofisher.com
The development of LC-MS methods for n-Nitroso-methanamine research involves the careful optimization of several parameters. Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate the analyte from other components in the sample matrix. lcms.czrsc.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. lcms.czrsc.org
High-resolution mass spectrometry (HRMS) analyzers, such as Orbitrap or time-of-flight (TOF) instruments, are particularly valuable as they provide accurate mass measurements, which aids in the confident identification of the target analyte and the differentiation from potential interferences. labrulez.comsepscience.comfda.gov For instance, the high resolving power of these instruments can distinguish the n-Nitroso-methanamine anion from other compounds with the same nominal mass. fda.gov Tandem mass spectrometry (MS/MS) is also frequently used to enhance selectivity and sensitivity through multiple reaction monitoring (MRM). lcms.cz
Recent advancements in LC-MS technology have enabled the development of robust and highly sensitive methods for the simultaneous quantification of multiple nitrosamines, with detection limits reaching the parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. resolvemass.cathermofisher.com These methods are crucial for research applications requiring the precise measurement of n-Nitroso-methanamine sodium salt.
Table 1: Typical LC-MS Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) lcms.cz |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid lcms.cz |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 100 µL lcms.cz |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) lcms.cz |
| Analyzer | High-Resolution (e.g., Orbitrap, TOF) labrulez.comsepscience.comfda.gov or Triple Quadrupole lcms.cz |
| Detection Mode | Full Scan MS or Tandem MS (MRM) lcms.czlcms.cz |
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Nitrosamines
For volatile nitrosamines like the protonated form of the n-Nitroso-methanamine anion (NDMA), gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful analytical technique. resolvemass.caijpsjournal.com It offers excellent chromatographic separation and sensitive detection capabilities.
The development of GC-MS methods for n-Nitroso-methanamine research often involves the use of a capillary column, such as one with a Carbowax or DB-624 stationary phase, to achieve efficient separation of the analyte from other volatile compounds. epa.govresearchgate.net Sample introduction can be performed via direct liquid injection or, for cleaner sample matrices, headspace injection, which helps to minimize the introduction of non-volatile components into the GC system. restek.com
Mass spectrometric detection in GC-MS provides high selectivity and allows for the confident identification of n-Nitroso-methanamine based on its characteristic mass spectrum. Selected ion monitoring (SIM) is a commonly used technique to enhance sensitivity by monitoring only the specific ions corresponding to the analyte of interest. nih.gov For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed, which can effectively reduce background noise and interferences from the sample matrix. restek.comedqm.euthermoscientific.com
Research findings have demonstrated that GC-MS methods can achieve low detection limits for volatile nitrosamines, often in the low ppb range. restek.com The choice between GC-MS and LC-MS for a particular research application will depend on the specific properties of the sample matrix and the required sensitivity.
Table 2: Example GC-MS/MS Method Parameters for Volatile Nitrosamine Analysis
| Parameter | Typical Setting |
| Gas Chromatography | |
| Column | DB-624 (e.g., 30 m x 0.25 mm, 1.40 µm) researchgate.net |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Headspace restek.com |
| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) kirj.ee |
| Analyzer | Triple Quadrupole restek.comedqm.euthermoscientific.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) edqm.euthermoscientific.com |
Capillary Electrophoresis (CE) and Hyphenated Techniques
Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of a wide range of compounds, including nitrosamines. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. youtube.com
In the context of this compound research, CE can be used to separate the n-Nitroso-methanamine anion from other charged species in a sample. The use of capillaries with a sulfonated inner wall has been shown to improve the separation performance and reproducibility of nitrosamine analysis by creating a stable electroosmotic flow. nih.gov
To enhance the capabilities of CE, it is often coupled with other analytical techniques, a practice known as hyphenation. Capillary electrophoresis-mass spectrometry (CE-MS) is a particularly powerful hyphenated technique that combines the high separation efficiency of CE with the sensitive and selective detection of MS. humanjournals.comnih.gov This allows for the confident identification and quantification of n-Nitroso-methanamine, even in complex matrices. The development of suitable interfaces, such as electrospray ionization (ESI) sources, has been crucial for the successful coupling of CE and MS. humanjournals.com
Research has demonstrated the potential of CE and its hyphenated techniques for the analysis of various analytes, and its application to nitrosamine research continues to be an area of active development. creative-proteomics.comucsd.edu
Spectroscopic and Electrochemical Research Methods
Spectroscopic and electrochemical methods provide valuable information about the structure, concentration, and reaction kinetics of this compound.
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules and for monitoring the progress of chemical reactions. researchgate.net In the context of this compound research, both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR can provide valuable insights.
¹H NMR spectroscopy can be used to observe the protons in the methyl groups of the n-Nitroso-methanamine anion. chemicalbook.com Changes in the chemical shifts and signal intensities of these protons can be used to monitor reactions involving the compound, such as its formation or degradation. The presence of E/Z isomers due to restricted rotation around the N-N bond can lead to the observation of two sets of signals in the NMR spectrum, providing further structural information. nih.gov
¹⁵N NMR spectroscopy is particularly informative for studying the nitroso group directly. acs.org The chemical shift of the nitrogen atoms in the N-NO moiety is highly sensitive to the electronic environment and can provide detailed information about the structure and bonding of the molecule. researchgate.net By using ¹⁵N-labeled starting materials, researchers can track the incorporation of nitrogen into the n-Nitroso-methanamine product and monitor the course of nitrosation reactions in real-time.
Development of Spectrophotometric Assays for Research Applications
Spectrophotometric assays offer a relatively simple and cost-effective means of quantifying nitrosamines in research settings. These methods are typically based on the measurement of light absorbance by the analyte or a colored derivative.
N-nitroso compounds, including the n-Nitroso-methanamine anion, exhibit characteristic ultraviolet (UV) absorption maxima at approximately 230 nm and 330-340 nm. researchgate.netpmda.go.jp While direct UV spectrophotometry can be used for quantification in simple, pure solutions, its application to complex samples is often limited by interferences from other UV-absorbing compounds.
To overcome this limitation, various spectrophotometric assays have been developed that involve a chemical reaction to produce a more intensely colored and specific product. A common approach involves the cleavage of the N-NO bond, often through photolysis with UV light, to release nitrite (B80452). nih.govresearchgate.net The liberated nitrite can then be detected using a colorimetric reaction, such as the Griess reaction, which forms a highly colored azo dye that can be quantified spectrophotometrically. nih.gov Flow-injection analysis systems can be used to automate this process, allowing for higher sample throughput. nih.gov
Another approach involves the cleavage of the nitrosamine with hydrogen bromide in glacial acetic acid, followed by a colorimetric determination of the resulting nitrosyl bromide. b-cdn.net The development of these assays provides researchers with valuable tools for the routine analysis of n-Nitroso-methanamine in various research applications.
Electrochemical Sensing Methodologies for In Situ Analysis
Electrochemical sensors offer a promising avenue for rapid, in-situ analysis, providing real-time data without extensive sample preparation. Research into sensors for this compound has explored the detection of its constituent ions.
One developed method utilizes an electrochemical sensor based on a composite of silver nanoparticles (AgNPs) and graphene oxide (GO) on a screen-printed silver electrode (AgNPs/GO/SPE) for the detection of sodium ions (Na⁺) at room temperature. mdpi.com The principle of detection relies on the interaction of Na⁺ with the modified electrode surface, which generates a measurable electrical signal through cyclic voltammetry. mdpi.com
The sensor's performance was evaluated by measuring the anodic peak current at +0.20 V, which increases with higher concentrations of Na⁺. mdpi.com While this method demonstrates high sensitivity for the sodium ion, it is not specific to this compound, as it will detect Na⁺ from any source in the sample matrix. However, it serves as a proof-of-concept for electrochemical detection of components of the salt.
Table 1: Performance of an AgNPs/GO/SPE Sensor for Sodium Ion Detection
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0–100 mM | mdpi.com |
| Limit of Detection (LOD) | 9.344 mM | mdpi.com |
| Sensitivity | 0.269 mA/mM/cm² | mdpi.com |
| Optimal pH | 7.0 | mdpi.com |
Sample Preparation and Enrichment Strategies for Research Samples
Effective sample preparation is a critical prerequisite for the accurate trace-level analysis of N-nitrosamines, including n-Nitroso-methanamine, from complex matrices like pharmaceuticals, food, and environmental samples. researchgate.netnih.gov The primary goal is to isolate and concentrate the target analytes while removing interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. researchgate.netchromatographyonline.com Methodologies such as microextraction and derivatization are central to achieving the low detection limits required for this class of compounds. nih.govdigitellinc.com
Microextraction Techniques (e.g., SPME, µSPE)
Microextraction techniques are favored for their efficiency, minimal solvent consumption, and ability to integrate sample cleanup and preconcentration into a single step.
Solid-Phase Microextraction (SPME)
SPME is a widely adopted, solvent-free technique for extracting nitrosamines from various samples. nih.gov It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a chromatograph for desorption and analysis. nih.gov Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is particularly effective for volatile nitrosamines. nih.govkfupm.edu.sa
Research has shown that SPME significantly reduces analysis time compared to traditional extraction methods. nih.govresearchgate.net The choice of fiber coating and extraction conditions (e.g., temperature, salt addition, pH) are optimized to maximize analyte recovery. nih.govkfupm.edu.sa For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for nitrosamine analysis. nih.gov The addition of sodium chloride to the sample enhances the extraction efficiency by increasing the ionic strength of the solution, which promotes the transfer of organic analytes into the headspace or onto the fiber. nih.govkfupm.edu.sa
Table 2: Comparison of Optimized SPME Methods for Nitrosamine Analysis
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Groundwater) | Method 3 (Aqueous Samples) |
|---|---|---|---|
| Technique | HS-SPME-GC-MS/MS | Automated HS-SPME/GC-MS | SPME-GC |
| Fiber | 50/30 µm DVB/CAR/PDMS | Not specified | Carbon WR SPME Arrow |
| Extraction Temp. | 80 °C | 65 °C | Not specified |
| Extraction Time | 30 min | 20 min | 30 min |
| Salt Addition | 90% NaCl | 30% (w/v) NaCl | Not specified |
| LOQ/LOD | LOQ: 0.05 µg/g | LOD: 0.78–11.92 ng/L | LOD: 5–50 ng/L |
| Repeatability/RSD | Not specified | 1.8–5.7% | 4–12% |
| Reference | nih.gov | kfupm.edu.sa | gcms.cz |
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is another powerful enrichment technique used for nitrosamine analysis. In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer from the aqueous phase to the extraction solvent. The phases are then separated by centrifugation, and the enriched extractant phase is collected for analysis. researchgate.net A study combining microwave-assisted extraction (MAE) with DLLME for analyzing nitrosamines in meat products reported high enrichment factors and excellent recovery rates. researchgate.net
Table 3: Performance of MAE-DLLME for Nitrosamine Analysis in Meat Samples
| Analyte Example | Recovery % | LOD (ng/g) | LOQ (ng/g) | Enrichment Factor |
|---|---|---|---|---|
| NDMA | 103.6% | 0.45 | 1.41 | 131.8 |
| NDEA | 105.1% | 0.32 | 1.02 | 144.0 |
| NDBA | 88.3% | 0.11 | 0.40 | 142.5 |
| Reference | researchgate.net | researchgate.net | researchgate.net | researchgate.net |
Advanced Derivatization Chemistries for Enhanced Detection
Chemical derivatization is a strategy used to improve the analytical properties of target compounds that may otherwise exhibit poor chromatographic behavior or low detector response. researchgate.net For N-nitrosamines, this typically involves a two-step process:
Denitrosation: The nitroso group (-NO) is chemically cleaved from the amine nitrogen, often using hydrobromic acid in an acetic acid solution, which liberates the corresponding secondary amine. researchgate.netmdpi.comresearchgate.net
Tagging: The resulting secondary amine is then reacted with a derivatizing agent that introduces a chromophore, fluorophore, or a group that enhances mass spectrometric ionization, leading to significantly improved sensitivity and selectivity. researchgate.netmdpi.com
Common derivatizing agents include:
Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This agent reacts with the liberated amine to form a highly fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD). mdpi.com Fmoc-Cl has been shown to offer better sensitivity and repeatability than other agents like dansyl chloride. mdpi.com
Dansyl chloride: Another fluorescent tagging agent, it has been used in microwave-assisted procedures to accelerate the derivatization process. researchgate.net However, it can be prone to contamination, which may affect reproducibility. mdpi.com
p-Toluenesulfonyl chloride (p-TSC): This reagent is used to create sulfonamide derivatives of the amines. researchgate.net These derivatives exhibit better chromatographic behavior and mass response in GC-MS analysis, leading to a nearly 20-fold decrease in detection limits compared to underivatized nitrosamines. researchgate.net
Table 4: Comparison of Derivatization Chemistries for Nitrosamine Detection
| Derivatizing Agent | Analytical Technique | Key Findings | Reported LOQ/LOD | Reference |
|---|---|---|---|---|
| Fmoc-Cl | HPLC-FLD | Superior sensitivity and repeatability. | LOQ: 0.038 µg/g (NDMA) | mdpi.com |
| Dansyl chloride | HPLC-FLD | Fast, microwave-assisted reaction (5 min). | LOD: 8-75 pg | researchgate.net |
| p-Toluenesulfonyl chloride | GC-MS | ~20-fold decrease in instrumental detection limits. | LOD: 0.016–0.053 ng | researchgate.net |
Mechanistic Studies of N Nitroso Methanamine Sodium Salt Interactions in Model Biological Systems Excluding Clinical Data
In Vitro Studies of Chemical Reactivity with Biomolecules
In its unactivated state, n-Nitroso-methanamine sodium salt is expected to be relatively inert. However, following metabolic transformation, its derivative metabolites become potent alkylating agents capable of non-enzymatically reacting with nucleophilic sites on biomolecules.
Non-Enzymatic Interactions with Nucleic Acids and Proteins in Model Systems
The ultimate reactive species generated from the metabolism of simple methyl-nitrosamines is the methyldiazonium ion (CH₃N₂⁺). This highly unstable and electrophilic cation readily reacts with electron-rich centers in biomolecules. In cell-free systems, this interaction is a purely chemical process, driven by the reactivity of the cation and the nucleophilicity of the target sites.
Nucleic Acids: The primary targets for the methyldiazonium ion are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. The ability of cells to repair these DNA adducts is a critical factor in determining the ultimate biological outcome. who.intinchem.org N7-methylguanine can lead to depurination, creating apurinic sites that can result in G to T transversions if not repaired before DNA replication. canada.ca
Proteins: The methyldiazonium ion can also react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. These interactions can lead to the formation of protein adducts, potentially altering protein structure and function.
Formation of Specific Adducts in Cell-Free Conditions
The reaction of the methyldiazonium ion with DNA in cell-free conditions results in the formation of several methylated adducts. The relative abundance of these adducts has been characterized in numerous studies with NDMA. While the precise ratios may vary, the types of adducts formed are consistent.
The most abundant lesion formed is N7-methylguanine (N7-MeG), with smaller amounts of N3-methyladenine (N3-MeA) and O⁶-methylguanine (O⁶-MeG). canada.ca The formation of O⁶-methylguanine is considered a particularly critical event due to its miscoding potential during DNA replication. inchem.org Other minor adducts, such as O²-methylthymine and O⁴-methylthymine, have also been detected at very low levels. canada.ca
| Adduct | Target Base | Relative Abundance |
| N7-methylguanine (N7-MeG) | Guanine | High |
| N3-methyladenine (N3-MeA) | Adenine | Moderate |
| O⁶-methylguanine (O⁶-MeG) | Guanine | Low |
| O⁴-methylthymine (O⁴-MeT) | Thymine | Very Low |
| O²-methylthymine (O²-MeT) | Thymine | Very Low |
Table 1: Common DNA adducts formed from the metabolic activation of simple methylating nitrosamines in cell-free systems.
Enzymatic Transformation in Cell-Free Extracts
The conversion of n-Nitroso-methanamine from a stable compound to a reactive alkylating agent is dependent on enzymatic activity, primarily from the cytochrome P450 (CYP) superfamily of enzymes.
Characterization of Enzyme-Mediated Metabolic Pathways (e.g., P450-like activity)
Metabolic activation of simple nitrosamines like NDMA is initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. who.int Studies using human liver microsomes and specific CYP isoforms have identified CYP2E1 as the primary enzyme responsible for this transformation. who.int Other isoforms, such as CYP2A6, may also contribute. canada.ca
The enzymatic reaction involves the oxidation of the carbon atom adjacent (in the alpha position) to the nitroso group. This hydroxylation is the rate-limiting step in the activation pathway. Ethanol can act as a competitive inhibitor of CYP2E1-dependent metabolism of NDMA. canada.ca
Identification of Mechanistic Metabolites in Model Biological Systems
The enzymatic α-hydroxylation of a methyl-nitrosamine generates a highly unstable intermediate, α-hydroxymethyl-nitrosamine. In a cellular or cell-free extract environment, this intermediate spontaneously decomposes. This non-enzymatic decomposition releases formaldehyde (B43269) and yields a monomethyl-nitrosamine, which rapidly rearranges to form the methanediazonium ion (CH₃N₂⁺). cdc.gov It is this methanediazonium ion that is the ultimate electrophile responsible for alkylating DNA and other macromolecules. inchem.org
| Metabolite | Formation Step | Role |
| α-Hydroxymethyl-nitrosamine | Enzymatic (CYP450) α-hydroxylation | Unstable intermediate |
| Formaldehyde | Spontaneous decomposition of α-hydroxymethyl-nitrosamine | Byproduct |
| Methyldiazonium ion | Rearrangement following decomposition | Ultimate reactive electrophile |
Table 2: Key mechanistic metabolites in the bioactivation pathway of simple methylating nitrosamines.
Transport and Intracellular Chemical Fate in Model Cell Lines (Mechanistic)
As a small, water-soluble molecule, this compound is expected to readily distribute in aqueous environments. who.int Its transport across the cell membrane in model cell lines would likely occur via passive diffusion, driven by concentration gradients. Its low molecular weight and miscibility with water facilitate this process. who.int
Once inside the cell, its fate is determined by the metabolic machinery of the cell. It would be subject to enzymatic attack by cytosolic or microsomal enzymes, primarily CYP450s located in the endoplasmic reticulum. who.int If metabolically activated, the resulting methyldiazonium ion would be short-lived and react in the vicinity of its formation, alkylating nearby nucleic acids and proteins. nih.gov Unmetabolized parent compound could be transported out of the cell, again likely via passive diffusion. Due to its reactivity upon activation, the compound is not expected to bioaccumulate. canada.ca
Investigation of Passive Diffusion and Active Transport Mechanisms
The passage of molecules across the plasma membrane is governed by their physicochemical properties, including size, polarity, and charge. For a small molecule like this compound, both passive and active transport mechanisms are conceivable routes of entry into the cell.
Passive Diffusion:
Passive diffusion is the movement of substances across a membrane without the aid of a transport protein, driven by the concentration gradient of the solute. nih.gov This process is most efficient for small, nonpolar molecules that can readily dissolve in the hydrophobic lipid bilayer of the cell membrane. nih.govlabxchange.org Small polar molecules can also cross the membrane via passive diffusion, though at a slower rate due to their unfavorable interaction with the lipid core. khanacademy.org
Given that n-Nitroso-methanamine is a small molecule, it is plausible that it could cross the cell membrane via passive diffusion. However, as a sodium salt, it would exist in a dissociated, and therefore charged, state in an aqueous environment. The charge on the n-Nitroso-methanamine anion would significantly hinder its ability to passively diffuse across the hydrophobic cell membrane. khanacademy.orgopentextbc.ca The rate of diffusion would be dependent on the equilibrium between the charged and a potential transient, uncharged form, as well as the specific lipid composition of the membrane.
Active Transport:
Active transport involves the use of membrane proteins to move substances against their concentration gradient, a process that requires energy, typically in the form of ATP. ontosight.ai This mechanism is essential for the transport of many ions, nutrients, and other molecules that cannot easily cross the membrane by passive diffusion. nih.gov
Considering the anionic nature of the dissociated this compound, it is possible that it could be a substrate for organic anion transporters (OATs). OATs are a family of transmembrane proteins that mediate the transport of a wide range of negatively charged organic compounds across cell membranes. ontosight.aiproteopedia.org These transporters play a crucial role in the uptake and elimination of various endogenous substances and xenobiotics in tissues like the kidney and liver. ontosight.ainih.gov OATs typically function as secondary active transporters, utilizing the electrochemical gradient of another ion, such as sodium, to drive the transport of their substrates. proteopedia.orgnih.gov The involvement of such a transporter would provide a specific and efficient mechanism for the cellular uptake of the n-Nitroso-methanamine anion.
Table 1: Potential Cellular Transport Mechanisms for this compound
| Transport Mechanism | Driving Force | Likelihood for this compound | Rationale |
| Passive Diffusion | Concentration Gradient | Low to Moderate | The small size favors diffusion, but the ionic charge of the dissociated salt presents a significant barrier to crossing the hydrophobic membrane. nih.govkhanacademy.org |
| Active Transport | ATP (directly or indirectly) | Plausible | As an organic anion, it could be a substrate for Organic Anion Transporters (OATs), which are active transport proteins. ontosight.aiproteopedia.org |
Intracellular Chemical Reactivity and Compartmentalization
Once inside the cell, the biological effects of this compound are determined by its chemical reactivity and its distribution among various subcellular compartments.
Intracellular Chemical Reactivity:
The reactivity of N-nitrosamines is a key factor in their biological activity. A significant body of research on related compounds, such as N-nitrosodimethylamine (NDMA), has shown that they are not directly reactive with most cellular macromolecules. nih.govwikipedia.org Instead, they require metabolic activation to exert their effects. nih.govnih.gov This activation is primarily carried out by cytochrome P450 (CYP) enzymes, which are a superfamily of heme-containing monooxygenases found predominantly in the endoplasmic reticulum of liver cells, but also in other tissues. nih.govcdc.gov
The metabolic activation of small N-nitrosamines typically involves the hydroxylation of a carbon atom adjacent to the nitroso group (α-hydroxylation). nih.govnih.gov The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophile, a diazonium ion. nih.gov In the case of n-Nitroso-methanamine, this would lead to the formation of a methyldiazonium ion. This highly reactive species can then readily alkylate nucleophilic sites on cellular macromolecules, most notably DNA, but also proteins and lipids. nih.gov The formation of DNA adducts is considered a critical initiating event in the carcinogenicity of many N-nitrosamines. nih.govnih.gov
Recent studies have also suggested that α-hydroxynitrosamines can be further oxidized by cytochrome P450s to form nitrosamides, which are also capable of alkylating DNA. nih.gov Additionally, the metabolism of some nitrosamines has been shown to generate reactive oxygen species (ROS), which can contribute to cellular damage through oxidative stress. oup.com
Compartmentalization:
The subcellular distribution, or compartmentalization, of a xenobiotic influences its access to metabolic enzymes and cellular targets. Following transport across the plasma membrane, this compound would initially be present in the cytoplasm. Due to its small size and polar nature, it would likely distribute throughout the aqueous environment of the cytosol.
The primary site of metabolic activation for many nitrosamines is the endoplasmic reticulum, due to the high concentration of cytochrome P450 enzymes in this organelle. cdc.gov Therefore, the partitioning of n-Nitroso-methanamine into the endoplasmic reticulum would be a critical step for its bioactivation. The transport of xenobiotics into and out of subcellular organelles can be mediated by specific transporters located on the organellar membranes.
The reactive electrophiles generated from the metabolism of n-Nitroso-methanamine are short-lived and would likely react with macromolecules in close proximity to their site of formation. Therefore, DNA alkylation would be expected to occur predominantly within the nucleus, requiring the transport of the parent compound or its metabolites into this compartment. The nuclear envelope contains pores that allow for the passage of small molecules, and it is plausible that n-Nitroso-methanamine and its reactive metabolites could enter the nucleus via this route. The ultimate subcellular localization and the extent of interaction with different organelles and macromolecules would be a key determinant of the compound's biological effects.
Table 2: Summary of Intracellular Events for this compound
| Process | Key Cellular Component/Location | Postulated Mechanism | Consequence |
| Metabolic Activation | Endoplasmic Reticulum (Cytochrome P450 enzymes) | α-hydroxylation followed by decomposition. nih.govnih.gov | Formation of a reactive methyldiazonium ion. |
| Macromolecular Interaction | Nucleus (DNA), Cytoplasm (Proteins, Lipids) | Alkylation of nucleophilic sites by the methyldiazonium ion. nih.gov | Formation of DNA and protein adducts, potentially leading to mutations and cellular dysfunction. |
| Subcellular Distribution | Cytosol, Endoplasmic Reticulum, Nucleus | Diffusion and potential transport into organelles. | Access to metabolic enzymes and critical cellular targets. |
Future Research Trajectories and Interdisciplinary Outlook for N Nitroso Methanamine Sodium Salt
Development of Novel Synthetic Approaches for Analogues and Isotopically Labeled Compounds
Future synthetic research will be crucial for creating analytical standards, studying reaction mechanisms, and developing new molecules with tailored properties. Key areas of focus will include the synthesis of structural analogues and the generation of isotopically labeled compounds for use in mass spectrometry-based quantification. nih.gov
A promising general pathway for synthesizing isotopically labeled nitrosamines involves a multi-step process. nih.govresearchgate.netablesci.com This method starts with the N-alkylation of a Boc-protected amine using a stable isotope-labeled alkyl halide. Following this, the Boc (tert-butyloxycarbonyl) protecting group is removed, and the resulting labeled secondary amine is reacted with a nitrosating agent, such as sodium nitrite (B80452) with sodium hydrogensulfate, to form the final isotopically labeled nitrosamine (B1359907). nih.govresearchgate.netablesci.com
Research is also expanding to explore novel and milder nitrosating agents to improve reaction efficiency and safety. Combinations such as p-toluenesulfonic acid (p-TSA) with sodium nitrite have been shown to be effective for the N-nitrosation of secondary amines under mild, heterogeneous conditions. researchgate.net Another approach utilizes sodium nitrite and Oxone in methanol (B129727) at low temperatures for the synthesis of N-nitrosamines from a variety of secondary amines. researchgate.net These alternative methods may provide pathways to synthesize a wider range of analogues that are not accessible through traditional routes.
Further exploration into the reactivity of the nitrosamine functional group itself can open doors to new analogues. For instance, nitrosamines can react at the oxygen atom with electrophiles like alkylating agents to form O-substituted hydroxydiazenium salts, creating a different class of related compounds for further study. acs.orgnih.gov
Table 1: Synthetic Approaches for Nitrosamine Analogues and Labeled Compounds
| Approach | Description | Key Reagents | Application |
|---|---|---|---|
| Isotopic Labeling | N-alkylation of a protected amine with a labeled alkyl halide, followed by deprotection and nitrosation. | Boc-protected amine, Labeled alkyl halide, Sodium nitrite, Sodium hydrogensulfate | Creating standards for mass spectrometry quantification. nih.govresearchgate.netablesci.com |
| Novel Nitrosating Agent | Use of alternative reagents for the N-nitrosation step under milder conditions. | p-toluenesulfonic acid (p-TSA) and Sodium nitrite | Improving yield and safety in the synthesis of nitroso derivatives. researchgate.net |
| Oxidative Nitrosation | Synthesis from secondary amines using an oxidizing agent in conjunction with a nitrite source. | Sodium nitrite, Oxone | Broadening the scope of synthesizable N-nitrosamines from various precursors. researchgate.net |
| Electrophilic Addition | Reaction at the nitrosamine oxygen with an electrophile to form O-substituted derivatives. | Trialkyloxonium salts, Dimethyl sulfate | Generating structurally diverse analogues for reactivity and biological studies. acs.orgnih.gov |
Integration of Advanced Machine Learning and AI in Reactivity Prediction
Table 2: AI and Machine Learning Tools in Nitrosamine Research
| Tool/Method | Application | Function |
|---|---|---|
| Predictive Modeling | Risk Forecasting | Uses algorithms to predict the likelihood of nitrosamine formation based on chemical structures and process data. zamann-pharma.comresolvemass.ca |
| QSAR Models | Potency Assessment | Predicts the potential carcinogenicity of chemical impurities from their molecular structure. zamann-pharma.comresolvemass.ca |
| Graph Neural Networks (GNNs) | Reaction Mapping | Visualizes and analyzes complex chemical reaction pathways that could lead to nitrosamine formation. resolvemass.ca |
| Natural Language Processing (NLP) | Data Extraction | Scans and interprets scientific texts to gather relevant data for risk models. resolvemass.ca |
Exploration of Green Chemistry Principles in Nitrosamine Control and Degradation
The principles of green chemistry offer a framework for minimizing the environmental and health impact of chemical processes, which is highly relevant to the control and degradation of nitrosamines. rjpn.org This approach focuses on preventing the formation of hazardous substances rather than treating them after they are created. rjpn.org
In the context of nitrosamine control, green chemistry principles advocate for the optimization of manufacturing processes. This includes careful control of reaction parameters like temperature and pH to avoid conditions that favor nitrosamine formation. zamann-pharma.com For instance, since nitrosation is often favored under acidic conditions, maintaining a neutral or basic environment can be a key preventative step. zamann-pharma.comfda.gov Another strategy is the selection of safer solvents and reagents that are less prone to containing or degrading into amine precursors. zamann-pharma.com For example, avoiding the use of solvents like N,N-dimethylformamide at high temperatures can prevent its degradation into dimethylamine (B145610), a precursor for N-nitrosodimethylamine (NDMA). fda.govgmp-compliance.org
For the degradation of existing nitrosamines, green chemistry encourages the development of environmentally benign methods. N-nitrosamines are known to be relatively persistent in water but can be degraded by sunlight through photolysis. acs.orgnih.gov Future research could focus on enhancing this natural degradation process, perhaps through photocatalysis, to develop sustainable water treatment technologies. The ultimate goal of green chemistry is to design chemical products and processes that are inherently safer, reducing waste and eliminating the use of hazardous materials from the outset. rjpn.org
Challenges and Opportunities in Understanding Complex Reaction Networks Involving n-Nitroso-methanamine Sodium Salt
Understanding the intricate reaction networks leading to the formation and degradation of this compound presents both significant challenges and valuable opportunities. The primary challenge lies in the sheer complexity and diversity of formation pathways. Nitrosamines can be generated from reactions involving secondary, tertiary, or even quaternary amines with various nitrosating agents. fda.govgmp-compliance.org These precursor amines and nitrosating agents can be present as intended reagents, impurities in raw materials, or degradation products of solvents and other compounds. fda.govgmp-compliance.org
Contamination can arise from unexpected sources, such as recovered solvents that may carry over nitrosamines or their precursors from previous reaction steps. fda.gov The chemical environment, including pH, temperature, and the presence of catalysts or inhibitors, further complicates these reaction networks. zamann-pharma.comresearchgate.net
However, these challenges create opportunities for innovative research. A deeper mechanistic understanding of how specific amines and nitrosating agents interact under different conditions can lead to more effective control strategies. For example, elucidating the precise mechanism of how amide solvents degrade to form secondary amines could lead to the development of more stable alternative solvents. fda.govgmp-compliance.org
Furthermore, studying the reactivity of the nitrosamine molecule itself, including its photochemical reactions and its metabolic activation pathway via enzymatic α-hydroxylation, provides critical insights. acs.orgnih.gov This knowledge is not only fundamental to understanding its biological activity but can also be leveraged to design novel detection and degradation technologies. Unraveling these complex networks is essential for moving from a reactive to a predictive and preventative paradigm in managing nitrosamine impurities.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-nitrosodimethylamine (NDMA) |
| Sodium nitrite |
| Sodium hydrogensulfate |
| tert-butyloxycarbonyl (Boc) |
| p-toluenesulfonic acid (p-TSA) |
| Oxone |
| N,N-dimethylformamide |
| Dimethylamine |
Q & A
Q. What regulatory criteria must analytical methods meet for detecting n-Nitroso-methanamine sodium salt in drug substances?
- Methodology : Ensure limits of detection (LOD) ≤1 ppb and quantification (LOQ) ≤10 ppb, as per EMA guidelines. Validate methods using ICH Q2(R1) parameters (precision, accuracy, linearity). Employ isotope dilution MS for trace-level quantification in complex matrices like APIs .
Key Considerations for Experimental Design
- Data Validation : Cross-reference findings with databases like NIST Standard Reference Data for spectral confirmation .
- Risk Mitigation : Pre-screen reagents for nitrosamine precursors (e.g., secondary amines) using LC-HRMS .
- Ethical Compliance : Adhere to IARC recommendations for handling carcinogenic nitrosamines, including proper PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
